molecular formula C26H31N5O4S B6522419 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 1095323-86-6

2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B6522419
CAS No.: 1095323-86-6
M. Wt: 509.6 g/mol
InChI Key: BQKAWOUPIXAAOE-UHFFFAOYSA-N
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Description

2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a useful research compound. Its molecular formula is C26H31N5O4S and its molecular weight is 509.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is 509.20967566 g/mol and the complexity rating of the compound is 878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[[2-[3-(butylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4S/c1-3-5-14-27-22(32)13-12-20-25(34)31-23(29-20)18-10-6-7-11-19(18)30-26(31)36-21(4-2)24(33)28-16-17-9-8-15-35-17/h6-11,15,20-21H,3-5,12-14,16H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKAWOUPIXAAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a member of the imidazoquinazoline derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 364.46 g/mol. The structure features an imidazoquinazoline core, a sulfanyl group, and an amide linkage, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight364.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that similar compounds within the imidazoquinazoline class can function as inhibitors or modulators in various biochemical pathways, particularly those involved in cancer and inflammatory processes.

Anticancer Activity

Studies have shown that imidazoquinazolines possess significant anticancer properties. For instance, related compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds structurally related to 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide exhibit selective antimicrobial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate antibacterial activity, which varies based on structural modifications.

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
Imidazoquinazoline derivative AStaphylococcus aureus32
Imidazoquinazoline derivative BEscherichia coli>128

Case Studies

  • Inhibition of α-glucosidase : A study found that certain imidazoquinazolines exhibited potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhanced inhibitory potency.
    • Findings : Compounds with methoxy substitutions showed increased activity compared to their halogen-substituted counterparts .
  • Anticancer Screening : In vitro studies demonstrated that derivatives of imidazoquinazolines could effectively reduce the viability of various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways associated with cell survival.
    • Results : Compound variants were tested against breast cancer cell lines with IC50 values indicating substantial anticancer potential .

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